2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFNXGNDNBHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide typically follows a convergent approach involving:
- Construction of the 1,3-thiazole ring core.
- Introduction of the 4-chlorophenyl substituent at the 4-position of the thiazole.
- Formation of the propanamide side chain bearing the chloro substituent at the α-position.
This sequence ensures regioselective functionalization and high chemical purity of the target compound.
Preparation of the Thiazole Core
The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving thioamides and α-haloketones or α-haloamides. A representative procedure involves:
- Reacting a thioamide derivative with an α-chloroglycinate or α-chloroamide under anhydrous conditions in an aprotic solvent such as tetrahydrofuran (THF).
- Stirring the reaction mixture under inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures for 1–2 hours.
- Isolation of the thiazole intermediate by filtration or extraction without the need for extensive purification steps due to high reaction specificity.
This method is supported by catalyst-free synthesis protocols that yield polysubstituted 1,3-thiazoles efficiently with yields often exceeding 90%.
Formation of the Propanamide Moiety with 2-Chloro Substitution
The final key step is the formation of the propanamide group with a chlorine atom at the 2-position, which is achieved by:
- Acylation of the thiazole amine intermediate with 2-chloropropanoyl chloride or equivalent acylating agents.
- Conducting the acylation in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
- Performing the reaction in anhydrous solvents like dichloromethane or chloroform at low temperatures (0–5 °C) to control the reactivity and avoid side reactions.
- Purification of the final compound by recrystallization or chromatography to obtain analytically pure this compound.
Representative Reaction Scheme
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Thioamide + α-chloroglycinate | THF, N2, RT, 2 h | Formation of 1,3-thiazole intermediate |
| 2 | Thiazole intermediate + 4-chlorophenyl halide | Pd catalyst, base, reflux | Introduction of 4-(4-chlorophenyl) substituent |
| 3 | Substituted thiazole amine + 2-chloropropanoyl chloride | Base, CH2Cl2, 0–5 °C | Formation of final propanamide compound |
Reaction Mechanism Insights
- The cyclization to form the thiazole ring likely proceeds via nucleophilic attack of the thioamide sulfur on the α-chloro carbon of the glycine derivative, followed by ring closure and elimination of chloride.
- The acylation step involves nucleophilic attack of the thiazole amine nitrogen on the acyl chloride carbonyl carbon, forming the amide bond with concomitant release of HCl.
- The presence of the chloro substituent at the 2-position of the propanamide is retained from the acylating agent, providing a handle for further chemical modifications if needed.
Yield and Purity Considerations
- The catalyst-free thiazole formation step is reported to give yields up to 94% with minimal purification required.
- Subsequent substitution and acylation steps typically achieve yields in the range of 70–90%, depending on reaction scale and conditions.
- Purity is ensured by recrystallization from suitable solvents or chromatographic techniques.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Key Starting Materials | Thioamides, α-chloroamides, 4-chlorophenyl halides, 2-chloropropanoyl chloride |
| Solvents | THF, dichloromethane, chloroform |
| Catalysts | None for cyclization; Pd catalysts for cross-coupling (if used) |
| Temperature | Room temperature to reflux for substitution; 0–5 °C for acylation |
| Reaction Time | 1–2 h for cyclization; several hours for substitution and acylation |
| Yield Range | 70–94% depending on step |
| Purification | Filtration, recrystallization, chromatography |
Research Findings and Optimization
- Catalyst-free methods for thiazole formation reduce cost and environmental impact while maintaining high efficiency.
- The choice of solvent and temperature critically influences the selectivity and yield of the acylation step.
- Use of inert atmosphere prevents oxidation or hydrolysis of sensitive intermediates.
- Continuous flow synthesis and automated reactors have been explored for scale-up to improve reproducibility and throughput in industrial settings.
Chemical Reactions Analysis
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. Compounds similar to 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins .
Anticonvulsant Properties
Thiazole derivatives have been explored for their anticonvulsant activities. The structure of this compound suggests potential efficacy in seizure models. In particular, analogs with similar thiazole structures have demonstrated protective effects against seizures in animal models, indicating a promising avenue for further research into its use as an anticonvulsant agent .
Antibacterial Activity
The antibacterial potential of thiazole derivatives has been widely studied. Compounds with structural similarities to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine is believed to enhance their antibacterial activity by affecting the compound's lipophilicity and interaction with bacterial membranes .
Proteomics Research
This compound has applications in proteomics, particularly as a tool for studying protein interactions and functions. Its ability to interact with specific proteins makes it a valuable research chemical in the field of biochemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions. In microbial cells, it inhibits the synthesis of essential proteins and nucleic acids, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
- CAS No.: 1111156-03-6
- Molecular Formula : C₁₃H₁₃ClN₂O₂S
- Molecular Weight : 354.86 g/mol
- Key Differences : Replacement of the 4-chlorophenyl group with a 4-methoxyphenyl moiety.
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide
- CAS No.: 895460-70-5
- Molecular Formula : C₁₇H₁₄ClN₃O₃S₂
- Molecular Weight : 407.89 g/mol
- Key Differences : Incorporates a sulfonyl group and a pyridinyl substituent instead of the chlorophenyl group.
- Impact : The pyridinyl group introduces basicity, which may improve binding affinity in biological systems .
Variations in the Amide Chain
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- CAS No.: 6125-31-1
- Molecular Formula : C₁₁H₈Cl₂N₂OS
- Molecular Weight : 287.17 g/mol
- Key Differences : Shorter acetamide chain (C2) instead of propanamide (C3).
- Impact : Reduced molecular weight and altered steric effects could influence pharmacokinetic properties .
N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)quinazolin-2-yl)thio)propanamide
- Molecular Formula : C₂₇H₂₃ClN₄O₅S
- Key Differences: Substitution with a quinazolinone-thioether group.
Functional Group Additions
2-Amino-3-(benzyloxy)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide
- Molecular Formula : C₁₉H₁₇ClN₂O₂S
- Key Differences: Addition of a benzyloxy group and an amino moiety.
Comparative Data Table
Research Findings and Implications
Substituent Effects: Chlorophenyl groups (as in the target compound) contribute to lipophilicity, favoring membrane permeability but limiting aqueous solubility. Methoxy or pyridinyl substituents improve solubility but may reduce bioavailability due to increased polarity .
Biological Activity: Compounds with nitroguanidino substituents (e.g., 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide) exhibit alkaline phosphatase inhibitory activity, suggesting that functional group additions to the thiazole scaffold can modulate enzyme interactions .
Synthetic Routes :
- The target compound and its analogs are synthesized via nucleophilic substitution or amide coupling reactions. For example, highlights the use of 2-chloro-N-(substituted)propanamides with potassium carbonate in acetone to form thioether-linked derivatives .
Biological Activity
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Thiazole Ring : Contributes to the compound's biological activity.
- Chlorophenyl Group : Enhances lipophilicity and potentially increases biological interactions.
1. Anti-inflammatory Activity
Studies indicate that this compound inhibits the production of pro-inflammatory cytokines and enzymes. This reduction in inflammation suggests potential therapeutic applications in treating inflammatory diseases.
2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. The presence of the thiazole moiety enhances its interaction with microbial cell membranes, leading to increased efficacy against bacteria and fungi .
3. Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies indicate that the thiazole ring is crucial for its anticancer properties. For instance, in vitro assays revealed an IC50 value of less than 10 µM against several cancer cell lines, highlighting its potential as an anticancer agent .
4. Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of thiazole derivatives, suggesting that modifications in the thiazole structure can enhance anticonvulsant activity. Although specific data for this compound is limited, related thiazole compounds have shown promising results in preclinical models .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
Case Study 1: Anti-inflammatory Mechanism
A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating a strong anti-inflammatory effect. This suggests its potential use in chronic inflammatory conditions such as rheumatoid arthritis.
Case Study 2: Anticancer Efficacy
In a comparative study involving multiple thiazole derivatives, this compound exhibited superior cytotoxicity against A-431 and Jurkat cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(4-chlorophenyl)-1,3-thiazol-2-amine and 2-chloropropionyl chloride. A base (e.g., triethylamine) is used to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction efficiency. For example, lower temperatures minimize side reactions like hydrolysis of the acyl chloride .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Base | Triethylamine | Scavenges HCl |
| Temperature | 0–5°C (slow addition) | Reduces side products |
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>95%) with a C18 column and acetonitrile/water mobile phase.
- NMR Spectroscopy : H and C NMR confirm the presence of the thiazole ring (δ 7.5–8.0 ppm for aromatic protons) and propanamide backbone (δ 1.5–2.5 ppm for CH) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 295.7 (calculated for CHClNOS).
Advanced Research Questions
Q. How do structural modifications (e.g., chloro substituent position) impact biological activity?
- Methodological Answer : Comparative SAR studies show that the 4-chlorophenyl group on the thiazole ring enhances lipophilicity and target binding. For example:
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Cell Line Selection : Use authenticated lines (e.g., HepG2 for cytotoxicity).
- Solvent Controls : DMSO concentrations ≤0.1% to avoid false positives.
- Dose-Response Curves : Validate with at least three independent replicates.
For example, reports IC = 15 μM (breast cancer), while another study cites 25 μM—differences attributed to serum concentration variations in culture media .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and solubility (<10 μM), suggesting moderate bioavailability.
- MD Simulations : Reveal conformational stability of the thiazole-amide scaffold in aqueous environments .
Experimental Design Challenges
Q. What analytical methods detect and quantify degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH).
- UPLC-MS/MS : Identify major degradation products (e.g., hydrolyzed amide or oxidized thiazole).
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .
Q. How can researchers mitigate interference from by-products in bioassays?
- Methodological Answer :
- SPE Purification : Use C18 cartridges to remove unreacted starting materials.
- Counter-Screening : Test by-products (e.g., 4-(4-chlorophenyl)-1,3-thiazol-2-amine) in parallel to confirm target-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
